(3'-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride
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Overview
Description
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride is a chemical compound that features a biphenyl structure with a trifluoromethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-trifluoromethyl-biphenyl-3-ylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding azo compounds.
Reduction: Can be reduced to form amines.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Substituted hydrazines
Scientific Research Applications
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3’-(Trifluoromethyl)-biphenyl-3-methanamine
- 2-(3’-(Trifluoromethyl)biphenyl-3-yl)-ethylamine
- 3-(6-Fluoro-3’-(trifluoromethyl)biphenyl-3-yl)-acrylic acid
Uniqueness
(3’-Trifluoromethyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12ClF3N2 |
---|---|
Molecular Weight |
288.69 g/mol |
IUPAC Name |
[3-[3-(trifluoromethyl)phenyl]phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H11F3N2.ClH/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)18-17;/h1-8,18H,17H2;1H |
InChI Key |
QGANLRKCLGVPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)NN.Cl |
Origin of Product |
United States |
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